molecular formula C19H22N2O2S B5779813 N-[(3,4-dimethylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide

N-[(3,4-dimethylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide

Cat. No.: B5779813
M. Wt: 342.5 g/mol
InChI Key: HYQGDERYXXIGHH-UHFFFAOYSA-N
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Description

N-[(3,4-dimethylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a carbamothioyl group attached to a dimethylphenyl ring and a propan-2-yloxy group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide typically involves the reaction of 3-(propan-2-yloxy)benzoic acid with 3,4-dimethylaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbamothioyl group to a thiol or amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or phenyl ring positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Sodium hydride, alkyl halides, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted benzamides and phenyl derivatives.

Scientific Research Applications

N-[(3,4-dimethylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(3,4-dimethylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s aromatic rings can engage in π-π interactions with aromatic residues in proteins, further stabilizing the binding .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,3-dimethylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide
  • N-[(2,5-dimethylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide
  • N-[(3,5-dimethylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide

Uniqueness

N-[(3,4-dimethylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and binding affinity to molecular targets. This positional isomerism can result in different biological activities and applications compared to its similar compounds .

Properties

IUPAC Name

N-[(3,4-dimethylphenyl)carbamothioyl]-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-12(2)23-17-7-5-6-15(11-17)18(22)21-19(24)20-16-9-8-13(3)14(4)10-16/h5-12H,1-4H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQGDERYXXIGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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